molecular formula C6H7BFNO3 B1446496 2-Fluoro-3-methoxypyridine-4-boronic acid CAS No. 1451392-01-0

2-Fluoro-3-methoxypyridine-4-boronic acid

Cat. No.: B1446496
CAS No.: 1451392-01-0
M. Wt: 170.94 g/mol
InChI Key: XJHXSDGMVPHYJZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridine-4-boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated and methoxylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-methoxypyridine-4-boronic acid is the palladium catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, is involved in the transmetalation process with the palladium catalyst .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the organoboron compound (this compound) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , which may influence its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, including biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and basic conditions, which are necessary for the Suzuki-Miyaura coupling reaction . The compound’s action, efficacy, and stability can also be affected by the specific conditions under which the Suzuki-Miyaura coupling reaction is carried out .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it may inhibit or activate certain kinases, affecting downstream signaling pathways and altering gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxypyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 2-fluoro-3-methoxypyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxypyridine-4-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxypyridine-4-boronic acid is unique due to the presence of both fluorine and methoxy groups on the pyridine ring, which can significantly influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(2-fluoro-3-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHXSDGMVPHYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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